![molecular formula C9H9Cl2NO2 B12584323 1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- CAS No. 346701-48-2](/img/structure/B12584323.png)
1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrroloazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and azepine ring system, with additional chlorine substitutions and a dione functionality, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system can be used to form the core structure . This process often involves the use of Lewis acids such as BF3·Et2O or Sn(NTf2)4 to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, often requiring optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential bioactivity makes it a candidate for studies on its effects on biological systems, including antimicrobial and anticancer activities.
Medicine: Due to its unique structure, it may be explored for drug development, particularly for its potential therapeutic properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its nitrogen-containing heterocyclic core. These interactions could modulate biological pathways, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Isoxazolo[5’,4’3,4]pyrrolo[1,2-a]azepines: These compounds share a similar core structure and are synthesized via N-acyliminium cyclization.
Uniqueness
1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- is unique due to its specific substitutions and dione functionality, which may confer distinct bioactivities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
346701-48-2 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
6,7-dichloro-2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]azepine-5,8-dione |
InChI |
InChI=1S/C9H9Cl2NO2/c10-7-6(13)4-5-2-1-3-12(5)9(14)8(7)11/h5H,1-4H2 |
InChI Key |
WTGWHRNGVGGFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C(=C(C(=O)N2C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
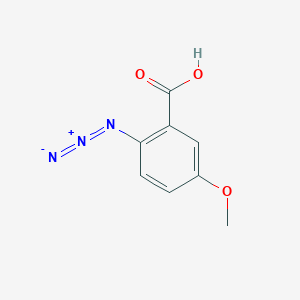
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
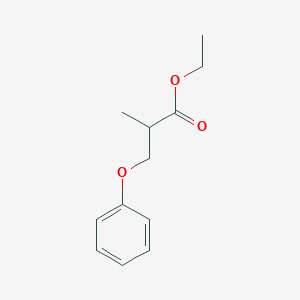
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
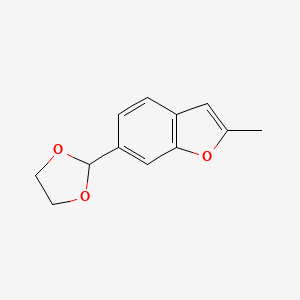
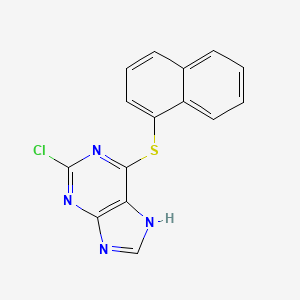
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)

![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
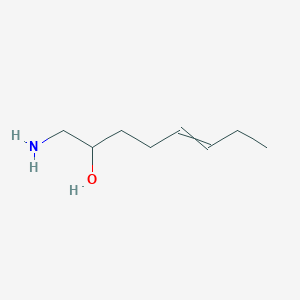
![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)
